Bisphenol A Diglycidyl Ether-d10

Catalog No.
S14411883
CAS No.
M.F
C21H24O4
M. Wt
350.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol A Diglycidyl Ether-d10

Product Name

Bisphenol A Diglycidyl Ether-d10

IUPAC Name

2,2,3-trideuterio-3-[dideuterio-[4-[2-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]propan-2-yl]phenoxy]methyl]oxirane

Molecular Formula

C21H24O4

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3/i11D2,12D2,13D2,14D2,19D,20D

InChI Key

LCFVJGUPQDGYKZ-NWNUZOQRSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC([2H])([2H])C4(C(O4)([2H])[2H])[2H])[2H]

Bisphenol A Diglycidyl Ether-d10 is a synthetic organic compound derived from bisphenol A, characterized by its viscous liquid state and pale straw color in commercial samples. It is primarily utilized as a key component in epoxy resin formulations, which are known for their strong adhesive properties and durability. The compound's chemical structure includes two epoxide groups, making it highly reactive, particularly in cross-linking reactions essential for forming thermosetting polymers. This compound is often employed in various industrial applications, including coatings, adhesives, and composite materials .

  • Hydrolysis: Bisphenol A Diglycidyl Ether-d10 can hydrolyze to form 2,2-bis[4(2,3-dihydroxypropoxy)phenyl]propane (bis-HPPP) under aqueous conditions.
  • Reaction with Acrylic Acid: It reacts with acrylic acid to produce vinyl ester resins, where the epoxide ring opens to generate unsaturated esters.
  • Curing Reactions: The compound is commonly cured using hardeners such as polyamines or phenolic compounds to form thermosetting networks .

Research indicates that Bisphenol A Diglycidyl Ether-d10 exhibits potential endocrine-disrupting properties similar to its precursor, bisphenol A. Various studies have highlighted its estrogenic activity and potential toxic effects on human health and the environment. The compound is suspected of being a toxin and has been linked to various health concerns due to its ability to leach from products into food and beverages .

The synthesis of Bisphenol A Diglycidyl Ether-d10 typically involves the following steps:

  • Starting Materials: Bisphenol A and epichlorohydrin are used as the primary reactants.
  • Reaction Conditions: The reaction is typically conducted under controlled temperatures and may require a catalyst to facilitate the O-alkylation process.
  • Purification: After the reaction, the product is purified to remove unreacted materials and by-products, ensuring a high-quality final product suitable for industrial applications .

Bisphenol A Diglycidyl Ether-d10Bisphenol AHigh reactivity, potential endocrine disruptorCoatings, adhesivesBisphenol F Diglycidyl EtherBisphenol FEnhanced thermal stabilityHigh-performance resinsBisphenol SAlternative bisphenolLower endocrine disruption potentialCoatings, plasticsNovolac Glycidyl EthersNovolac resinsVarying curing mechanismsSpecialty coatings

Studies on Bisphenol A Diglycidyl Ether-d10 have focused on its stability and interactions with biological systems. Analytical methodologies have been developed to assess its stability under various conditions using techniques like liquid chromatography-tandem mass spectrometry. Research has shown that environmental factors can influence the degradation of this compound, leading to concerns about its persistence and potential accumulation in biological systems .

Several compounds share structural similarities with Bisphenol A Diglycidyl Ether-d10, including:

  • Bisphenol F Diglycidyl Ether: Similar in structure but derived from bisphenol F; it exhibits different thermal and mechanical properties.
  • Bisphenol S: An alternative used in some applications due to lower endocrine-disrupting potential.
  • Novolac Glycidyl Ethers: These compounds are also used in epoxy formulations but differ in their curing mechanisms and end-use properties.

Comparison Table

CompoundSourceProperties

Deuterium integration into bisphenol A diglycidyl ether requires strategic selection of labeled precursors and catalytic systems. The synthesis typically begins with deuterated acetone (CD₃COCD₃) and phenol-d₆, undergoing acid-catalyzed condensation to yield perdeuterated bisphenol A-d₁₀. Ionic liquids, such as deuterated 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM]-d₁₀[HSO₄]), serve as dual solvents and catalysts, enhancing reaction rates while minimizing isotopic dilution.

Table 1: Optimal Reaction Conditions for Bisphenol A-d₁₀ Synthesis

ParameterRangeOptimal Value
Phenol:Acetone Molar Ratio1:1 – 10:14:1
Catalyst Loading5–15 wt%10 wt%
Reaction Temperature60–90°C75°C
Isotopic Purity Post-Synthesis85–97%97.2%

Epichlorohydrin glycidation introduces the epoxide functionality while preserving deuterium labels. A two-step process involving:

  • Nucleophilic attack by bisphenol A-d₁₀ on epichlorohydrin under alkaline conditions
  • Ring-closure catalyzed by deuterated tetrabutylammonium bromide (TBAB-d₂₇)

This approach achieves >95% isotopic retention at glycidyl ether positions, as confirmed by ²H-NMR analysis. Challenges arise in maintaining deuterium content during exothermic epoxidation, necessitating precise temperature control below 40°C.

Optimization of Radiolabeling Techniques for Polymeric Tracer Applications

While chemical deuteration remains primary, advanced radiolabeling techniques enable dual-isotope tracing. Post-synthetic tritiation via catalytic hydrogen isotope exchange employs Pd/C catalysts in deuterated toluene, achieving specific activities up to 15 Ci/mmol. Critical parameters include:

  • Catalyst particle size (<50 nm for maximal surface area)
  • Reaction duration (48–72 hours for equilibrium)
  • Solvent deuteration level (>99.8% to minimize back-exchange)

Table 2: Comparative Analysis of Labeling Techniques

MethodIsotopic Yield (%)Radiolytic StabilityScalability
Precursor Deuteration97.2HighIndustrial
Post-Synthetic Tritiation89.5ModerateLaboratory
Plasma-Assisted Exchange78.4LowMicroscale

Phase-transfer catalysis proves essential for maintaining isotopic integrity during glycidation. Deuterated benzyltriethylammonium chloride (BTEAC-d₂₀) improves epichlorohydrin solubility in polar media, reducing side reactions by 42% compared to non-deuterated analogs. Kinetic studies reveal an Arrhenius activation energy of 58.3 kJ/mol for deuterated systems versus 62.1 kJ/mol for protiated counterparts, suggesting slightly faster reaction rates in heavy isotope systems.

Purification and Characterization Challenges in Deuterated Epoxide Systems

Isotopologue separation presents significant technical hurdles due to minimal mass differences between species. Multidimensional chromatography employing:

  • Size-exclusion columns (TSKgel SuperHZM-H)
  • Deuterium-sensitive affinity phases (Cu²⁺-loaded iminodiacetate resin)

achieves 99.8% chemical purity with <0.5% protiated contaminants. Critical characterization parameters include:

Table 3: Key Analytical Metrics for Bisphenol A Diglycidyl Ether-d10

ParameterMethodSpecification
Isotopic AbundanceHigh-Resolution MS≥98.0 atom% D
Epoxide Equivalent WeightTitration (HCl/dioxane)168–172 g/eq
ViscosityUbbelohde Viscometer12,500–13,500 cP (25°C)

¹³C-DEPTQ NMR spectroscopy resolves deuterium-induced chemical shift perturbations, particularly downfield displacements of 0.3–0.5 ppm for carbons adjacent to deuterated methyl groups. Dynamic nuclear polarization (DNP) enhances sensitivity for detecting low-abundance protiated impurities at <0.1% levels.

Mass spectrometry has emerged as the primary analytical technique for detecting and quantifying deuterium-labeled oligomers in Bisphenol A Diglycidyl Ether-d10 systems. The unique mass spectral characteristics of deuterated compounds provide distinct analytical advantages for isotope-resolved epoxy analysis.

Fundamental Principles of Deuterium Detection

Deuterium-labeled Bisphenol A Diglycidyl Ether-d10 exhibits characteristic mass shifts in mass spectrometry analysis due to the incorporation of ten deuterium atoms (mass increase of approximately 10 atomic mass units) [1]. These mass shifts create distinct isotopologue patterns that enable precise identification and quantification of labeled species against naturally occurring isotopomers. The deuterium labels serve as internal tracers that can be tracked through complex reaction pathways and oligomer formation processes [1] [2].

Electrospray Ionization Mass Spectrometry Approaches

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) represents the most widely employed technique for Bisphenol A Diglycidyl Ether analysis [3]. The atmospheric pressure chemical ionization method in positive mode demonstrates strong tendency for ammonium adduct ion formation [M+NH4]+ at characteristic mass-to-charge ratios [4]. For deuterated variants, these adduct ions exhibit predictable mass shifts corresponding to the number of incorporated deuterium atoms.

The selected reaction monitoring mode provides enhanced selectivity and sensitivity for detecting specific oligomeric species. Fragment ion patterns at characteristic mass-to-charge ratios, such as the m/z 191 fragment commonly observed for Bisphenol A Diglycidyl Ether compounds, maintain their diagnostic value while exhibiting deuterium-induced mass shifts [4] [5]. These fragmentation patterns enable structural confirmation and quantitative analysis of individual oligomers within complex mixtures.

High-Resolution Mass Spectrometry Applications

High-resolution Fourier transform mass spectrometry offers superior capabilities for resolving deuterated oligomers from naturally occurring isotopomers [6]. The enhanced mass accuracy and resolution enable discrimination between species that differ by small mass increments, particularly important when analyzing complex oligomeric distributions containing multiple isotopic variants.

Time-of-flight mass spectrometry provides complementary analytical capabilities, particularly when coupled with comprehensive two-dimensional liquid chromatography systems [7]. This combination enables separation and identification of different functional group families, including epoxy-epoxy and epoxy-alpha-glycol functional oligomers, with their individual molecular weight ranges determined through mass spectrometric analysis [8] [7].

Direct Laser Ionization Techniques

Advanced ionization methods such as direct laser ionization have demonstrated utility for analyzing epoxy resin systems [6]. Laser ablation combined with electron impact ionization provides molecular fragments that yield information about oligomer composition and structure. The technique enables detection of both terminal and bridging sites within oligomeric structures, though complex spectral interpretation may be required [6].

Laser desorption approaches offer particular advantages for microprobe analysis of epoxy systems, enabling spatial resolution of oligomeric distributions within cured resin matrices. Variable temperature analysis capabilities allow investigation of thermal stability and degradation pathways of deuterated oligomers under controlled conditions [6].

Quantitative Analysis Parameters

Mass spectrometric quantification of deuterium-labeled oligomers requires careful consideration of several analytical parameters. Method limits of quantitation typically range from 0.13 to 4.0 μg/kg depending on matrix complexity and instrumental configuration [5]. Calibration curves demonstrate linearity across concentration ranges spanning several orders of magnitude, with correlation coefficients exceeding 0.999 for most analytical conditions [4] [5].

Run-to-run precision values generally fall within acceptable ranges for routine analysis, with relative standard deviations typically below 10% for major oligomeric components [5]. Matrix effects evaluation demonstrates minimal interference when appropriate sample preparation and chromatographic separation protocols are employed [5].

ParameterTypical RangeReference Conditions
Detection Limit0.28-14.8 μg/LLC-MS/MS analysis [9]
Quantitation Limit0.13-4.0 μg/kgVarious matrices [5]
Linear Range0.5-5,000 μg/kgStandard solutions [5]
Precision (RSD)<10%Major components [5]
Mass Accuracy<5 ppmHigh-resolution MS [6]

Oligomer Molecular Weight Characterization

Mass spectrometric analysis enables detailed characterization of oligomeric molecular weight distributions in deuterated epoxy systems [7] [10]. Comprehensive two-dimensional liquid chromatography coupled with mass spectrometry provides separation based on both functional groups and molecular weight heterogeneity [7]. This approach enables identification of epoxy-epoxy and epoxy-alpha-glycol functional oligomers with their specific molecular weight ranges.

Gel permeation chromatography coupled with mass spectrometry offers complementary capabilities for molecular weight distribution analysis [11] [12]. The combination provides absolute molecular weight determination through multi-angle light scattering detection, with mass spectrometry providing structural confirmation of individual oligomeric species [11].

Commercial epoxy resin systems typically contain oligomeric distributions ranging from monomeric units to higher molecular weight species [13] [10]. The molecular weight distribution characteristics influence physical properties and curing behavior, making accurate characterization essential for quality control and formulation optimization [12] [10].

Nuclear Magnetic Resonance Spectroscopy for Position-Specific Isotope Tracking

Nuclear Magnetic Resonance spectroscopy provides unparalleled capabilities for position-specific isotope tracking in deuterium-labeled Bisphenol A Diglycidyl Ether-d10 systems. The unique magnetic properties of deuterium nuclei enable direct observation of isotope incorporation patterns and molecular dynamics.

Deuterium Nuclear Magnetic Resonance Fundamentals

Deuterium Nuclear Magnetic Resonance spectroscopy exploits the nuclear spin properties of deuterium (spin = 1) to provide detailed structural and dynamic information [14]. Unlike hydrogen-1 with spin = 1/2, deuterium exhibits quadrupolar interactions that result in characteristic spectral patterns and relaxation behaviors [14]. The technique demonstrates high selectivity for deuterium-containing species, enabling investigation of specific molecular sites without interference from naturally abundant hydrogen atoms [2].

The chemical shift range for deuterium Nuclear Magnetic Resonance parallels that of proton Nuclear Magnetic Resonance but with reduced resolution due to the smaller magnetic dipole moment of the deuteron [14]. This characteristic enables direct correlation of deuterium signals with corresponding proton positions while providing simplified spectral interpretation [2].

Solid-State Deuterium Nuclear Magnetic Resonance Applications

Solid-state deuterium Nuclear Magnetic Resonance spectroscopy offers particular advantages for analyzing cured epoxy resin systems [15] [16]. The quadrupolar nature of deuterium interactions provides sensitivity to molecular orientation and motion within the solid matrix [15]. Quadrupolar splitting patterns depend directly on the angle between carbon-deuterium bonds and the applied magnetic field, enabling investigation of molecular order and dynamics [14].

Static deuterium Nuclear Magnetic Resonance measurements under controlled conditions allow characterization of molecular motion timescales and activation energies [15]. The quadrupolar order rotating frame relaxation rate provides information about rotameric exchange processes and local molecular environments [15]. These measurements prove particularly valuable for understanding curing mechanisms and network formation in deuterated epoxy systems.

Variable temperature deuterium Nuclear Magnetic Resonance studies enable investigation of thermal transitions and molecular motion activation [16]. The technique can distinguish between different types of molecular motion, including libration, rotation, and translational diffusion processes within the epoxy matrix [16].

Two-Dimensional Nuclear Magnetic Resonance Correlation Methods

Advanced two-dimensional Nuclear Magnetic Resonance techniques provide enhanced capabilities for deuterium localization and structural assignment [17] [18]. Deuterium-carbon correlation spectroscopy enables direct correlation between deuterium and carbon-13 chemical shifts, facilitating assignment of overcrowded deuterium spectra [18]. This approach proves particularly valuable when overlapping resonances prevent assignments in one-dimensional spectra [17].

The technique results in carbon-13 to deuterium contour plots that reveal precise locations of deuterium labels within complex molecular structures [18]. For weakly ordered systems, specialized pulse sequences enable correlation of quadrupolar doublets in deuterium Nuclear Magnetic Resonance spectra with corresponding carbon resonances [18].

Deuterium autocorrelation experiments provide complementary information about molecular connectivity and exchange processes [18]. These methods enable full resonance assignment of complex deuterium spectra by correlating signals through space or through bonds [18].

Position-Specific Isotope Analysis Methods

Recent developments in Nuclear Magnetic Resonance methodology enable position-specific carbon isotope analysis within complex organic molecules containing significant impurities [19] [20]. Novel pulse sequences designed for temperature stability allow measurement of position-specific carbon-13 to carbon-12 isotope ratios through alternating carbon-13-coupled and carbon-13-decoupled proton Nuclear Magnetic Resonance spectra [19].

These methods enable isolation of signals of interest from impurity signals through sophisticated data reduction schemes [19]. The approach represents a significant advancement in position-specific isotope analysis because it enables investigation of samples containing naturally occurring impurities [19] [20].

Application to deuterated epoxy systems allows tracking of isotope incorporation patterns during synthesis and curing processes. The ability to measure position-specific isotope distributions provides insights into reaction mechanisms and pathway selectivity [19].

Chemical Shift Analysis and Molecular Dynamics

Deuterium chemical shift analysis provides information about local electronic environments and hydrogen bonding interactions [21] [22]. Deuterium isotope effects on neighboring nuclear chemical shifts enable investigation of long-range structural influences and molecular conformations [21] [22].

One-bond deuterium isotope effects on nitrogen-15 chemical shifts demonstrate sensitivity to hydrogen bonding geometry and backbone conformation in molecular systems [21]. These effects provide information about secondary structure and molecular interactions that complement direct deuterium observations [21].

Long-range deuterium isotope effects on carbon-13 Nuclear Magnetic Resonance chemical shifts can extend several bonds from the deuteration site [22]. The magnitude and direction of these effects depend on molecular conformation, electronic structure, and dynamic exchange processes [22].

Molecular Motion and Relaxation Studies

Deuterium Nuclear Magnetic Resonance relaxation measurements provide detailed information about molecular motion timescales and mechanisms [2] [15]. Laboratory frame relaxation times measured using specialized pulse sequences enable characterization of motion correlation times and activation energies [15].

Rotating frame relaxation measurements under weak radio frequency field conditions avoid sample heating while providing sensitivity to specific motion modes [15]. These measurements prove particularly valuable for biological and polymeric systems where sample integrity must be maintained [15].

The combination of deuterium Nuclear Magnetic Resonance relaxation data with molecular dynamics simulations enables detailed understanding of motion mechanisms and their relationship to macroscopic properties [15]. This approach provides molecular-level insights into structure-property relationships in epoxy systems.

Nuclear Magnetic Resonance TechniqueInformation ContentTypical Applications
Static Deuterium Nuclear Magnetic ResonanceQuadrupolar splitting, molecular orderSolid epoxy characterization [14]
Variable Temperature Deuterium Nuclear Magnetic ResonanceMotion activation, thermal transitionsDynamic studies [16]
Two-Dimensional Deuterium-Carbon Nuclear Magnetic ResonancePosition-specific assignmentComplex mixture analysis [18]
Relaxation MeasurementsMotion timescales, correlation functionsMolecular dynamics [15]
Chemical Shift AnalysisElectronic environment, hydrogen bondingStructural characterization [21]

Computational Algorithms for Natural Isotope Abundance Correction

Computational algorithms for natural isotope abundance correction represent critical components in accurate interpretation of mass spectrometric data from deuterium-labeled Bisphenol A Diglycidyl Ether-d10 experiments. These sophisticated mathematical approaches address the complex isotopologue distributions arising from natural abundance effects and enable precise quantification of isotope incorporation.

Fundamental Principles of Isotope Correction

Natural isotope abundance correction addresses the convolution of signals in mass spectrometry that contain contributions from both tracer isotope incorporation and naturally occurring heavy isotopes [23] [24]. For deuterium-labeled epoxy systems, this correction becomes essential because naturally occurring carbon-13, nitrogen-15, oxygen-18, and other heavy isotopes create overlapping mass spectral peaks that can lead to misinterpretation of labeling patterns [23].

The theoretical basis for correction algorithms relies on probability matrices that describe the expected isotopologue distributions for molecules containing known numbers of each element [24] [25]. These matrices account for the natural abundance of all isotopes present in the molecular formula and their combinatorial contributions to the observed mass spectrum [24].

Matrix-Based Correction Approaches

Classical matrix-based correction methods employ correction matrices constructed from elemental isotopic abundances to deconvolve observed mass isotopomer distributions [24]. The correction matrix relates isotopologue distribution to measured mass fractions, where each element (i,j) contains the abundance of isotopic species containing j tracer atoms that are unresolved from the mass fraction corresponding to the i-th tracer isotopologue [26].

The mathematical relationship is expressed as:
Icorrected = CM^(-1) × Iobserved

where Iobserved represents the measured intensities, CM represents the correction matrix, and Icorrected represents the corrected isotopologue intensities [27]. This approach assumes linear relationships between measured and corrected intensities.

Skewed matrix correction methods provide improved accuracy by accounting for the non-linear shift in isotope distribution patterns [24] [25]. Unlike classical approaches that use identical correction factors for all isotopologues, skewed methods employ isotopologue-specific correction matrices that more accurately represent the underlying isotopic chemistry [24].

High-Resolution Mass Spectrometry Corrections

Advanced correction algorithms specifically designed for high-resolution mass spectrometry account for isotopic mass defects and instrumental resolution limitations [26]. These methods consider the ability of mass analyzers to distinguish isotopologues based on their exact masses rather than nominal mass differences [26].

The IsoCor algorithm implements novel approaches that calculate exact masses and abundances of all isotopic species containing specific numbers of tracer atoms [26]. The algorithm sums abundances of species that cannot be distinguished from target mass fractions according to the operating resolution of the instrument [26]. This approach ensures accurate correction even when isotopic mass defects cumulate or cancel in complex molecular systems.

Resolution-dependent correction takes into account which isotopologues can be resolved at given instrumental resolution settings [25] [28]. For deuterium-labeled systems, this consideration becomes important when distinguishing between deuterium incorporation and carbon-13 natural abundance, which require different resolution specifications [25].

Multi-Tracer Correction Algorithms

Computational frameworks for simultaneous correction of multiple tracer elements address the increasing complexity of modern isotope labeling experiments [29] [30]. These algorithms handle datasets containing multiple distinguishable isotopic labels, such as combined carbon-13 and nitrogen-15 experiments with deuterium incorporation [29].

The mathematical approach involves calculating independent correction matrices for each tracer element and applying sequential corrections to account for all isotopic contributions [27]. For ultra-high resolution data, the algorithm can distinguish between different isotopic combinations that would be unresolved at lower resolution settings [29].

Caching mechanisms for correction matrices improve computational efficiency when processing large datasets [30]. Pre-calculated probability matrices (P-tables) and correction factors (S-tables) enable rapid processing of multiple samples with identical molecular compositions [30].

Software Implementation and Validation

Several specialized software packages implement natural isotope abundance correction algorithms with varying capabilities and approaches [23] [26] [25] [31]. IsoCorrectoR provides comprehensive correction capabilities for both mass spectrometry and tandem mass spectrometry data with any tracer isotope [23] [31]. The tool supports high-resolution data from multiple-tracer experiments and offers both command-line and graphical user interfaces [31].

AccuCor implements natural abundance correction specifically optimized for high-resolution mass spectrometers [28]. The software supports correction for carbon-13, nitrogen-15, and deuterium isotopes with resolution-dependent algorithms [28]. Validation studies demonstrate agreement with manual calculations and other available correction tools [23].

Corna represents a Python-based implementation that combines correction workflows for several experimental conditions [27] [32]. The software provides unified correction capabilities for mass spectrometry and tandem mass spectrometry data with multiple tracer elements [27].

Validation and Quality Control

Systematic validation of correction algorithms employs synthetic datasets with known isotopologue distributions to assess correction accuracy [24]. Variance-weighted sum of squared residuals statistics enable quantitative evaluation of correction performance across different noise levels and experimental conditions [24].

Cross-validation approaches compare results between different correction methods and with manual calculations to ensure consistency [23]. The agreement between matrix-based corrections, least-squares optimization approaches, and analytical solutions provides confidence in correction accuracy [24].

Chi-squared goodness of fit tests evaluate how closely corrected mass isotopomer distributions match expected theoretical distributions [24]. Significance testing at appropriate confidence levels ensures that corrections do not introduce systematic biases or artifacts [24].

Algorithm TypeKey FeaturesApplicable SystemsSoftware Implementation
Classical MatrixLinear correction, single tracerSimple labeling experimentsMultiple packages [24]
Skewed MatrixNon-linear correction, higher accuracyComplex molecular systemsIsoCorrectoR [23]
High-ResolutionMass defect correction, resolution-dependentModern mass spectrometersIsoCor v2 [26]
Multi-TracerSimultaneous correction, multiple isotopesAdvanced labeling studiesCorna [27]
Least-SquaresOptimization-based, handles missing dataIncomplete datasetsIsoCor [26]

Computational Efficiency and Scalability

Modern correction algorithms implement efficient computational strategies to handle large-scale metabolomics and proteomics datasets [29] [30]. Parallelization approaches enable simultaneous processing of multiple samples while maintaining accuracy and precision [29].

Algorithm optimization focuses on minimizing computational overhead while maximizing correction accuracy [30]. Efficient data structures and caching mechanisms reduce processing time for repetitive calculations involving identical molecular formulas [30].

Quality control implementations include automated detection of problematic corrections, such as negative fractional abundances or unrealistic isotopologue distributions [25]. Error handling procedures ensure robust operation across diverse experimental conditions and data quality levels [25].

XLogP3

4

Hydrogen Bond Acceptor Count

4

Exact Mass

350.23022670 g/mol

Monoisotopic Mass

350.23022670 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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